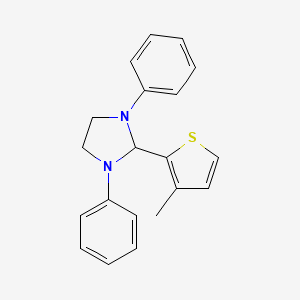

2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

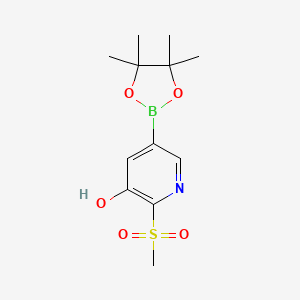

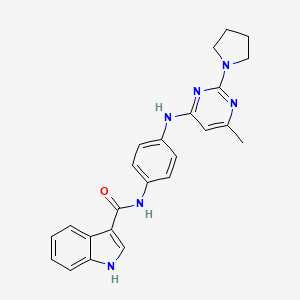

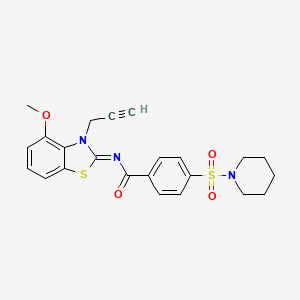

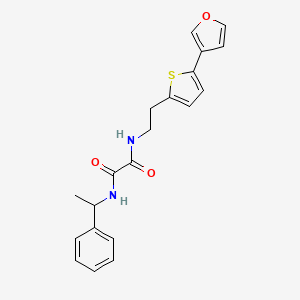

The compound “2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine” is a complex organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a methyl group attached to the thiophene ring, and an imidazolidine ring (a five-membered ring with three carbon atoms and two nitrogen atoms) which is substituted with two phenyl groups .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazolidine ring with the attachment of the phenyl groups, followed by the attachment of the 3-methylthiophen-2-yl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene, imidazolidine, and phenyl rings. The exact 3D structure would depend on the specific arrangement and orientation of these rings in the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiophene, imidazolidine, and phenyl rings. The thiophene ring, for example, is known to participate in various reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially increase its lipophilicity, which could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen

Organic Electronics

2-(3-methylthiophen-2-yl)-1,3-diphenylimidazolidine: has potential applications in the field of organic electronics due to its thiophene core structure. Thiophene derivatives are known for their high π-electron density and planar structure, which are beneficial for creating organic semiconductors . These properties facilitate the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where charge mobility and band gap tuning are crucial.

Pharmaceutical Research

The thiophene moiety present in the compound is significant in medicinal chemistry. Thiophene derivatives exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The compound’s structure could be modified to enhance its pharmacological activity, making it a valuable scaffold for developing new drugs.

Material Science

In material science, the compound’s thiophene unit can be utilized to create advanced materials with specific electronic properties. Thiophene-based molecules serve as corrosion inhibitors and are integral in advancing organic semiconductor technology . This makes the compound a candidate for research in developing new materials with desired conductivity and stability.

Supramolecular Chemistry

The compound’s molecular structure allows for potential applications in supramolecular chemistry, where it can be used to build complex structures with specific functions. Its ability to form non-classical hydrogen bonds can lead to the creation of novel supramolecular assemblies .

Wirkmechanismus

Target of Action

The compound 2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine, also known as Oprea1_652913, is a hybrid compound that has shown potential anticonvulsant and antinociceptive activities . The primary targets of this compound are voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) .

Mode of Action

The compound interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, which can help to reduce the overexcitation of neurons that is often associated with conditions like epilepsy .

Biochemical Pathways

It is known that the compound’s anticonvulsant activity is likely related to its ability to inhibit neuronal voltage-sensitive sodium and l-type calcium channels . These channels play crucial roles in the propagation of action potentials in neurons, and their inhibition can help to prevent the abnormal neuronal activity associated with seizures .

Result of Action

The inhibition of neuronal voltage-sensitive sodium and L-type calcium channels by 2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine can lead to a decrease in the overexcitation of neurons . This can result in a reduction in the frequency and severity of seizures in individuals with epilepsy . Additionally, the compound has shown potential antinociceptive effects, suggesting it may also have applications in pain management .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-methylthiophen-2-yl)-1,3-diphenylimidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2S/c1-16-12-15-23-19(16)20-21(17-8-4-2-5-9-17)13-14-22(20)18-10-6-3-7-11-18/h2-12,15,20H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPPCBGZRGUHSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)

![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2740142.png)